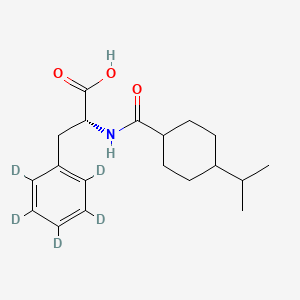

Nateglinide D5

Description

BenchChem offers high-quality Nateglinide D5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nateglinide D5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H27NO3 |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid |

InChI |

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m1/s1/i3D,4D,5D,6D,7D |

InChI Key |

OELFLUMRDSZNSF-ZBRYERADSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)C2CCC(CC2)C(C)C)[2H])[2H] |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Nateglinide D5

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of Nateglinide D5, a deuterated analog of the antidiabetic agent Nateglinide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data into structured tables, outlines detailed experimental methodologies, and employs visualizations to illustrate key concepts and workflows.

Core Chemical Properties

Nateglinide D5 is a synthetic, isotopically labeled form of Nateglinide, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution makes it a valuable internal standard for pharmacokinetic and metabolic studies of Nateglinide, particularly in analyses utilizing mass spectrometry.

Physicochemical Data

The fundamental physicochemical properties of Nateglinide D5 are summarized in the table below, providing a foundational understanding of its chemical identity and characteristics.

| Property | Value | Reference |

| Chemical Name | N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine-2,3,4,5,6-d5 | [1] |

| Synonyms | (2R)-3-[(2,3,4,5,6-D5)phenyl]-2-{[(1r,4r)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid | [2][3] |

| CAS Number | 1227666-13-8 | [1][4] |

| Molecular Formula | C₁₉H₂₂D₅NO₃ | |

| Molecular Weight | 322.5 g/mol | |

| Appearance | Solid | |

| Solubility | Slightly soluble in chloroform and methanol. The non-deuterated form is freely soluble in methanol, ethanol, and chloroform, and practically insoluble in water. | |

| Purity | ≥99% deuterated forms (d₁-d₅) |

Stability Profile

The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. While specific, in-depth stability studies on Nateglinide D5 are not extensively published, its stability profile is expected to be comparable to that of Nateglinide.

Storage and Shelf-Life

Proper storage is essential to maintain the integrity of Nateglinide D5. The recommended storage conditions and observed stability are outlined below.

| Parameter | Recommendation/Observation | Reference |

| Storage Temperature | -20°C for long-term storage. Can be shipped at room temperature in the continental US. For non-deuterated Nateglinide, storage at 25°C (77°F) with excursions permitted to 15°C to 30°C (59°F to 86°F) is recommended. | |

| Stability | ≥ 4 years when stored at -20°C. | |

| Container | Dispense in a tight, light-resistant container. |

Degradation Pathways

Forced degradation studies on non-deuterated Nateglinide have shown that it is susceptible to degradation under acidic and alkaline hydrolytic conditions but is stable under other stress conditions like oxidation and thermal stress. The primary degradation pathway involves the hydrolysis of the amide bond. The deuteration on the phenyl ring in Nateglinide D5 is not expected to significantly alter these degradation pathways.

The following diagram illustrates the key factors influencing the stability of Nateglinide D5.

Caption: Factors influencing the chemical stability of Nateglinide D5.

Experimental Protocols

This section details the methodologies for key experiments relevant to the analysis and stability assessment of Nateglinide and its deuterated analog.

Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance. The following protocol is based on studies conducted on non-deuterated Nateglinide.

Objective: To evaluate the stability of Nateglinide D5 under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Materials:

-

Nateglinide D5 reference standard

-

Hydrochloric acid (HCl), 1.0 M

-

Sodium hydroxide (NaOH), 1.0 M

-

Hydrogen peroxide (H₂O₂), 30%

-

High-purity water

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Ammonium acetate buffer (20 mM)

Methodology:

-

Acid Hydrolysis: Dissolve Nateglinide D5 in a suitable solvent and add 1.0 M HCl. Reflux the solution at 80°C for a specified period (e.g., 8 hours). Neutralize the solution before analysis.

-

Alkali Hydrolysis: Dissolve Nateglinide D5 in a suitable solvent and add 1.0 M NaOH. Reflux the solution at 80°C for a specified period (e.g., 8 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of Nateglinide D5 with 30% H₂O₂ at room temperature for a specified duration.

-

Thermal Degradation: Expose solid Nateglinide D5 to dry heat at a specific temperature (e.g., 60°C) for a defined period.

-

Photolytic Degradation: Expose a solution of Nateglinide D5 to UV light (e.g., 254 nm) and fluorescent light for a specified duration.

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products. Characterize the degradation products using LC-MS/QTOF.

Stability-Indicating HPLC Method

A robust HPLC method is essential for separating Nateglinide D5 from its potential degradation products. The following method is adapted from published literature on Nateglinide analysis.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of ammonium acetate buffer (20 mM, pH adjusted) and an organic modifier (e.g., methanol, acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm or 215 nm |

| Column Temperature | Ambient or controlled (e.g., 22°C) |

Experimental and Analytical Workflows

Visualizing experimental workflows can aid in understanding the logical sequence of operations in stability testing and analysis.

Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of Nateglinide D5.

Caption: Experimental workflow for Nateglinide D5 stability assessment.

References

Nateglinide-D5: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis for Nateglinide-D5, a deuterated internal standard for the quantification of Nateglinide. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the analytical data, experimental protocols, and the biological context of Nateglinide.

Quantitative Data Summary

The certificate of analysis for Nateglinide-D5 provides critical data on its identity, purity, and isotopic enrichment. The following tables summarize the typical quantitative data found for this stable isotope-labeled compound.

Table 1: Identity and General Properties

| Parameter | Specification |

| Chemical Name | (2R)-3-[(2,3,4,5,6-D5)phenyl]-2-{[(1r,4r)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid |

| CAS Number | 1227666-13-8[1][2] |

| Molecular Formula | C₁₉H₂₂D₅NO₃[1][2] |

| Molecular Weight | 322.5 g/mol [1] |

| Appearance | A solid |

| Solubility | Chloroform: slightly soluble, Methanol: slightly soluble |

Table 2: Purity and Isotopic Enrichment

| Test | Method | Result |

| Chromatographic Purity | HPLC | >90% |

| Isotopic Enrichment | Mass Spectrometry | ≥99% deuterated forms (d₁-d₅) |

| Identity Confirmation | ¹H-NMR | Conforms to structure |

| Identity Confirmation | Mass Spectrometry | Conforms to structure |

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of the analytical data presented in the certificate of analysis. The following sections outline the typical experimental protocols used for the characterization of Nateglinide-D5.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reversed-phase HPLC (RP-HPLC) method is commonly employed to determine the purity of Nateglinide and its deuterated analog.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 analytical column (e.g., 150 x 4.6 mm, 5.0 µm particle size) is frequently used.

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an acidic aqueous solution, such as 0.05% trifluoroacetic acid or a phosphate buffer. The composition can be isocratic (e.g., acetonitrile and 0.05% trifluoroacetic acid in a 25:25, v/v ratio) or a gradient.

-

Flow Rate: A flow rate of 1.0 to 1.5 mL/min is common.

-

Detection: UV detection at 210 nm is typically used.

-

Sample Preparation: A known concentration of Nateglinide-D5 is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) and injected into the HPLC system.

Mass Spectrometry (MS) for Identity Confirmation and Isotopic Enrichment

Mass spectrometry is a critical technique for confirming the molecular weight of Nateglinide-D5 and determining its isotopic enrichment. It is often coupled with liquid chromatography (LC-MS/MS).

-

Instrumentation: A liquid chromatography-tandem mass spectrometer (LC-MS/MS) is typically used.

-

Ionization: Electrospray ionization (ESI) in the positive mode is a common method.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the identity and molecular weight of Nateglinide-D5. The relative intensities of the peaks corresponding to different deuterated forms (d₁ to d₅) are used to calculate the isotopic enrichment. Nateglinide-D5 is frequently used as an internal standard for the quantification of Nateglinide in biological samples.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of Nateglinide-D5 by analyzing the chemical shifts and coupling patterns of the protons in the molecule.

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: The Nateglinide-D5 sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: The resulting spectrum is compared to the expected spectrum for Nateglinide, taking into account the absence of signals from the deuterated phenyl ring. The presence and integration of the remaining proton signals confirm the correct structure. Theoretical ¹H-NMR spectra can be predicted and compared with experimental data for detailed analysis.

Visualizations

Nateglinide Mechanism of Action

Nateglinide is an oral antihyperglycemic agent that belongs to the meglitinide class of short-acting insulin secretagogues. Its primary mechanism of action involves stimulating the release of insulin from pancreatic β-cells. This process is glucose-dependent, meaning Nateglinide is more effective in the presence of elevated blood glucose levels.

The following diagram illustrates the signaling pathway of Nateglinide's action on pancreatic β-cells.

Caption: Nateglinide's mechanism of action on pancreatic β-cells.

Experimental Workflow for Nateglinide-D5 Analysis

The analysis of Nateglinide-D5 as an internal standard in a biological matrix typically follows a standardized workflow. This ensures accurate and reproducible quantification of the unlabeled drug.

Caption: Workflow for Nateglinide quantification using Nateglinide-D5.

References

Nateglinide-D5: A Technical Guide for Researchers

For Immediate Release

This technical document provides essential information on Nateglinide-D5, a deuterated isotopologue of the antidiabetic drug Nateglinide. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies. This guide covers the fundamental physicochemical properties, a detailed experimental protocol for its application as an internal standard, and the biochemical signaling pathway of its non-deuterated counterpart, Nateglinide.

Core Physicochemical Data

Nateglinide-D5 is a valuable tool in pharmacokinetic and bioanalytical studies, primarily serving as an internal standard for the accurate quantification of Nateglinide in biological matrices using mass spectrometry. The deuterium labeling provides a distinct mass shift without significantly altering its chemical properties, making it an ideal internal standard.

| Property | Value | Citations |

| CAS Number | 1227666-13-8 | [1][2][3] |

| Molecular Formula | C₁₉H₂₂D₅NO₃ | [1][2] |

| Molecular Weight | 322.45 g/mol | |

| Synonyms | Nateglinide-phenyl-d5, N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine-2,3,4,5,6-d₅ | |

| Primary Use | Internal standard for GC- or LC-MS quantification of Nateglinide |

Mechanism of Action: Signaling Pathway

Nateglinide exerts its glucose-lowering effects by stimulating insulin secretion from pancreatic β-cells. This action is mediated through its interaction with the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. The binding of Nateglinide to the sulfonylurea receptor 1 (SUR1) subunit of the channel leads to its closure. This inhibition of potassium efflux results in membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream. This mechanism is notably glucose-dependent, meaning Nateglinide is more effective in the presence of elevated glucose levels, which helps to reduce the risk of hypoglycemia.

Experimental Protocol: Quantification of Nateglinide using Nateglinide-D5

The following outlines a typical experimental workflow for the quantification of Nateglinide in a biological matrix (e.g., human plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Nateglinide-D5 as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample, add a known concentration of Nateglinide-D5 solution (internal standard).

-

Vortex the mixture briefly.

-

Add a suitable organic extraction solvent (e.g., methyl tert-butyl ether) to precipitate proteins and extract the analytes.

-

Vortex vigorously and then centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase column, such as a Hypersil Gold C18, is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.

-

Flow Rate: A flow rate of around 0.4-1.0 mL/min is generally employed.

-

Injection Volume: A small volume, typically 2-10 µL, of the reconstituted sample is injected.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode is effective for Nateglinide and its deuterated analog.

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ions for Nateglinide and Nateglinide-D5 and their corresponding product ions after fragmentation.

-

Example MRM transitions would be monitored for both the analyte (Nateglinide) and the internal standard (Nateglinide-D5).

-

-

Quantification: The concentration of Nateglinide in the original sample is determined by calculating the ratio of the peak area of the Nateglinide to the peak area of the Nateglinide-D5 internal standard and comparing this to a standard curve.

-

The workflow for this analytical method is depicted in the diagram below.

References

Commercial Suppliers and Technical Guide for Nateglinide D5 in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nateglinide D5, a deuterated analog of the anti-diabetic drug Nateglinide. It is intended for research and development purposes, particularly as an internal standard in analytical methodologies. This document outlines commercial suppliers, key technical data, a detailed experimental protocol for its application in liquid chromatography-mass spectrometry (LC-MS), and a diagram of the parent compound's signaling pathway.

Commercial Availability

Nateglinide D5 is available from several reputable suppliers specializing in research chemicals and analytical standards. The following table summarizes key information from various suppliers to facilitate procurement.

| Supplier | Product Number/ID | Purity Specification | Available Unit Sizes | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Cayman Chemical | 30151 | ≥99% deuterated forms (d1-d5) | 1 mg | 1227666-13-8 | C₁₉H₂₂D₅NO₃ | 322.5 |

| Sussex Research | SI140030 | >95% Isotopic Enrichment | Contact for sizes | 1227666-13-8 | C₁₉H₂₂D₅NO₃ | 322.45 |

| Acanthus Research | ACB-161030-0054 | High Quality | 100 mg | 1227666-13-8 | C₁₉H₂₂D₅NO₃ | - |

| Ace Therapeutics | DIA-0230528 | >98% | 1 mg, 50 mg | 1227666-13-8 | C₁₉H₂₂D₅NO₃ | 322.45 |

| MedchemExpress | HY-14679S | - | In-stock | 1227666-13-8 | - | - |

| Aladdin | N648375 | - | 1 mg | 1227666-13-8 | - | - |

Physicochemical Properties and Storage

| Property | Value |

| Formal Name | N-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-D-phenylalanine-2,3,4,5,6-d5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and chloroform. Sparingly soluble in acetonitrile and octanol. Practically insoluble in water. |

| Storage | Recommended storage at -20°C for long-term stability. |

| Shipping | Typically shipped at ambient temperature. |

Application in Research: Internal Standard for Bioanalysis

Nateglinide D5 is primarily utilized as an internal standard (IS) for the quantitative analysis of nateglinide in biological matrices such as plasma and serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.

Experimental Protocol: Quantification of Nateglinide in Human Plasma using LC-MS/MS with Nateglinide D5 as an Internal Standard

This protocol is a composite methodology based on several published bioanalytical methods. Researchers should validate the method in their laboratory according to regulatory guidelines.

1. Materials and Reagents

-

Nateglinide analytical standard

-

Nateglinide D5 (Internal Standard)

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation solvent: Acetonitrile or Methanol

2. Standard and Internal Standard Stock Solution Preparation

-

Nateglinide Stock Solution (1 mg/mL): Accurately weigh and dissolve Nateglinide in methanol.

-

Nateglinide D5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Nateglinide D5 in methanol.

-

Working Solutions: Prepare serial dilutions of the Nateglinide stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of Nateglinide D5 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.

-

Add 10 µL of the Nateglinide D5 working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile (or methanol) to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

4. Liquid Chromatography Conditions

| Parameter | Condition |

| HPLC System | Agilent, Shimadzu, Waters, or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

5. Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Waters) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Nateglinide | Q1: m/z 318.2 → Q3: m/z 166.1 |

| Nateglinide D5 | Q1: m/z 323.2 → Q3: m/z 171.1 |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Collision Gas | Nitrogen |

6. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte (Nateglinide) to the internal standard (Nateglinide D5).

-

A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

-

The concentration of Nateglinide in the unknown samples is determined from the calibration curve using linear regression.

Nateglinide's Mechanism of Action: Signaling Pathway

Nateglinide exerts its glucose-lowering effect by stimulating insulin secretion from the pancreatic β-cells. This action is mediated through the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell membrane.[1][2] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels.[2] The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[2]

Caption: Nateglinide signaling pathway in pancreatic β-cells.

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for the quantification of Nateglinide in plasma samples using Nateglinide D5 as an internal standard.

Caption: Workflow for Nateglinide quantification.

References

Isotopic Purity of Nateglinide D5 Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic purity of Nateglinide D5, a deuterated internal standard critical for the accurate quantification of the anti-diabetic drug Nateglinide in bioanalytical studies.

Introduction to Nateglinide and the Role of a Deuterated Internal Standard

Nateglinide is an oral anti-diabetic agent that belongs to the meglitinide class. It lowers blood glucose levels by stimulating insulin secretion from the pancreas. In pharmacokinetic and drug metabolism studies, quantitative analysis of Nateglinide in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as Nateglinide D5, is the gold standard for bioanalysis using mass spectrometry.

Nateglinide D5 has the same chemical structure as Nateglinide, except that five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This mass difference allows for its differentiation from the unlabeled analyte by a mass spectrometer, while its nearly identical physicochemical properties ensure that it behaves similarly during sample preparation and analysis, thus correcting for variability.

The accuracy of quantitative bioanalysis is highly dependent on the isotopic purity of the internal standard. The presence of unlabeled Nateglinide (d0) or partially deuterated species (d1-d4) in the Nateglinide D5 standard can lead to an overestimation of the analyte concentration. Therefore, rigorous assessment of isotopic purity is a critical aspect of method validation.

Understanding Isotopic Purity and Its Importance

Isotopic purity refers to the percentage of the desired isotopologue (in this case, the d5 species) in a stable isotope-labeled compound. It is a critical quality attribute for internal standards used in quantitative mass spectrometry. High isotopic purity minimizes the contribution of the internal standard to the analyte signal, ensuring accurate and precise quantification. Regulatory guidelines for bioanalytical method validation emphasize the need to characterize the purity of internal standards.

The synthesis of deuterated compounds can result in a distribution of isotopologues. For Nateglinide D5, the deuteration is typically achieved by using a deuterated precursor, such as D-phenylalanine-d5, in the synthesis. The isotopic purity of this precursor and the reaction conditions can influence the final isotopic distribution of the Nateglinide D5 product.

Quantitative Data on Isotopic Purity

The isotopic purity of Nateglinide D5 is typically determined by mass spectrometry, which separates and quantifies the different isotopologues based on their mass-to-charge ratio (m/z). While the exact isotopic distribution can vary between synthetic batches, a high-quality Nateglinide D5 internal standard should have a high percentage of the d5 species.

Below is a table summarizing representative data for the isotopic distribution of a hypothetical batch of Nateglinide D5.

| Isotopologue | Description | Representative Abundance (%) |

| d0 | Unlabeled Nateglinide | < 0.1 |

| d1 | Nateglinide with one deuterium | < 0.5 |

| d2 | Nateglinide with two deuteriums | < 1.0 |

| d3 | Nateglinide with three deuteriums | < 2.0 |

| d4 | Nateglinide with four deuteriums | ~ 5.0 |

| d5 | Fully deuterated Nateglinide | > 90.0 |

| Total Isotopic Purity (d5) | > 90.0% |

Note: This data is illustrative. The actual isotopic distribution should be confirmed by analyzing the specific batch of the internal standard being used.

Experimental Protocols for Isotopic Purity Assessment

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Determination by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This is the most common method for determining the isotopic distribution of a deuterated compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of Nateglinide D5 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan from m/z 300-350.

-

Resolution: > 60,000 to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue of Nateglinide (d0 to d5).

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the percentage of each isotopologue relative to the sum of the areas of all isotopologues.

-

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the location of the deuterium labels. While not as precise as MS for determining the full isotopic distribution, it is excellent for confirming the absence of protons at the labeled positions.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of Nateglinide D5 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of 5-10 mg/mL.

-

-

¹H-NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard proton NMR experiment.

-

Analysis: The ¹H-NMR spectrum of Nateglinide D5 should show a significant reduction or absence of signals in the aromatic region (corresponding to the phenyl ring) compared to the spectrum of unlabeled Nateglinide. The integration of the remaining proton signals can be used to confirm the integrity of the rest of the molecule.

-

-

²H-NMR Spectroscopy:

-

Experiment: A deuterium NMR experiment.

-

Analysis: The ²H-NMR spectrum will show signals corresponding to the deuterium atoms on the phenyl ring, confirming their presence and location.

-

Visualizing Key Concepts and Workflows

The following diagrams, created using the DOT language, illustrate the chemical structures, the analytical workflow for isotopic purity assessment, and the logical relationships involved.

Caption: Chemical structures of Nateglinide and its deuterated internal standard, Nateglinide D5.

Caption: A typical workflow for determining the isotopic purity of Nateglinide D5 using LC-HRMS.

Caption: The logical relationship between high isotopic purity and reliable bioanalytical results.

Conclusion

The isotopic purity of the Nateglinide D5 internal standard is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical methods. A thorough characterization of the isotopic distribution using high-resolution mass spectrometry, complemented by structural confirmation via NMR spectroscopy, is essential. This technical guide provides the foundational knowledge and detailed protocols for researchers and scientists to confidently assess and ensure the quality of their Nateglinide D5 internal standard, leading to robust and defensible bioanalytical data in drug development.

Nateglinide vs. Nateglinide D5: A Technical Guide to Mass Spectrometric Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of Nateglinide and its deuterated analog, Nateglinide D5. It is designed to assist researchers, scientists, and drug development professionals in understanding the core principles and practical applications of using mass spectrometry for the quantification of this oral antidiabetic agent. This guide covers detailed experimental protocols, data presentation in structured tables, and visualizations of key biological and experimental processes.

Introduction to Nateglinide and the Role of Nateglinide D5

Nateglinide is a short-acting insulin secretagogue belonging to the meglitinide class of oral antihyperglycemic agents. It is used for the management of type 2 diabetes mellitus.[1] Nateglinide lowers blood glucose levels by stimulating insulin secretion from the pancreas in a glucose-dependent manner.[2] Its mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[3]

In quantitative bioanalysis using mass spectrometry, a stable isotope-labeled internal standard is crucial for accurate and precise quantification. Nateglinide D5, a deuterated analog of Nateglinide, serves as an ideal internal standard for this purpose. Its physical and chemical properties are nearly identical to Nateglinide, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass due to the five deuterium atoms allows for its distinct detection by the mass spectrometer, enabling reliable correction for any analyte loss during the analytical process.

Mass Spectrometry Analysis: Nateglinide and Nateglinide D5

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Nateglinide in biological matrices due to its high sensitivity and selectivity. The analysis is typically performed in the positive ion mode using electrospray ionization (ESI).

Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometric technique used for quantification. It involves the selection of a specific precursor ion in the first quadrupole, its fragmentation in the collision cell, and the detection of a specific product ion in the third quadrupole.

Table 1: MRM Transitions for Nateglinide and Nateglinide D5

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Nateglinide | 318.2 | 166.1 | Not specified |

| Nateglinide | 318.2 | 153.1 | Not specified |

| Nateglinide D5 | 323.2 | 171.1 | Not specified |

| Nateglinide D5 | 323.2 | 158.1 | Not specified |

Note: The precursor ion for Nateglinide corresponds to its protonated molecule [M+H]+. The precursor ion for Nateglinide D5 is inferred to be [M+H]+ with a +5 Da shift due to the five deuterium atoms. The product ions for Nateglinide D5 are also inferred to have a +5 Da shift. Collision energies are instrument-dependent and require optimization.

Fragmentation Pathway

The fragmentation of Nateglinide in the collision cell of the mass spectrometer provides characteristic product ions that are used for its specific detection.

References

The Preclinical Pharmacokinetic Profile of Nateglinide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nateglinide is a rapid-acting oral hypoglycemic agent belonging to the meglitinide class of drugs. It is structurally a D-phenylalanine derivative and is utilized in the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells, a process that is dependent on the presence of functioning β-cells.[1][3] Nateglinide's unique pharmacokinetic and pharmacodynamic properties, characterized by a fast onset and short duration of action, make it a valuable tool for controlling postprandial hyperglycemia.[4] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of nateglinide across various animal models, details the experimental protocols used in these assessments, and visualizes the key signaling pathways and experimental workflows.

Pharmacokinetic Profile

The pharmacokinetic properties of nateglinide, including its absorption, distribution, metabolism, and excretion (ADME), have been investigated in several preclinical species. These studies are crucial for understanding the drug's behavior in vivo and for predicting its pharmacokinetic profile in humans.

Absorption

Nateglinide is rapidly and extensively absorbed following oral administration in preclinical models. In rats, the absorption is rapid, with peak plasma concentrations (Cmax) reached quickly. The absolute bioavailability of nateglinide is approximately 73% in humans, suggesting a moderate first-pass effect, and studies in animals also indicate good oral absorption.

Distribution

Nateglinide exhibits high plasma protein binding, with levels of 94-96% in mice, 94-95% in rats, and 96-97% in dogs. This is comparable to the 98% protein binding observed in humans. The drug's uptake into blood cells is minimal, resulting in higher plasma concentrations compared to whole blood.

Metabolism

Nateglinide is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) isoenzymes CYP2C9 and, to a lesser extent, CYP3A4. The major metabolic pathways involve the oxidation of the isopropyl group. Several metabolites have been identified, with the major ones being less potent than the parent compound. However, a minor isoprene metabolite has been found to possess similar potency to nateglinide.

Excretion

The primary route of excretion for nateglinide and its metabolites is through the urine. A smaller portion of the administered dose is excreted in the feces.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of nateglinide in various preclinical models.

| Parameter | Mouse (CD-1) | Rat | Dog (Beagle) |

| Terminal Half-life (t½) | 2.6 hours (female) | 2.8 hours | 3-5 hours |

| Cmax | Data not available | Data not available | Data not available |

| Tmax | Data not available | Data not available | Data not available |

| AUC | Data not available | Data not available | Data not available |

Table 1: Comparative Pharmacokinetic Parameters of Nateglinide in Preclinical Models Following Oral Administration.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical pharmacokinetic studies. Below are outlines of key experimental protocols.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of nateglinide following oral administration in rats.

Animal Model: Male Sprague-Dawley rats.

Dosing:

-

Fast the rats overnight prior to dosing, with free access to water.

-

Administer nateglinide orally via gavage at a specified dose (e.g., 10 mg/kg). The vehicle can be a 0.5% methylcellulose solution.

Blood Sampling:

-

Collect blood samples (approximately 0.25 mL) from the jugular vein at predose (0) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -20°C or lower until analysis.

Data Analysis:

-

Analyze the plasma samples for nateglinide concentration using a validated analytical method (e.g., HPLC-UV).

-

Use non-compartmental analysis to determine the pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

Analytical Method: HPLC-UV for Nateglinide in Plasma

Objective: To quantify the concentration of nateglinide in plasma samples.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10 mM KH2PO4, pH adjusted to 3.0) in a specific ratio (e.g., 65:35 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

Sample Preparation:

-

Thaw the plasma samples to room temperature.

-

To 200 µL of plasma, add a protein precipitating agent (e.g., 400 µL of acetonitrile).

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).

-

Inject the reconstituted sample into the HPLC system.

Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known concentrations of nateglinide into blank plasma.

-

Process the calibration standards in the same manner as the study samples.

-

Construct a calibration curve by plotting the peak area of nateglinide against its concentration.

-

Determine the concentration of nateglinide in the study samples by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

Signaling Pathway of Nateglinide-Induced Insulin Secretion

Experimental Workflow for Preclinical Pharmacokinetic Study

Conclusion

The preclinical pharmacokinetic profile of nateglinide is characterized by rapid absorption, high plasma protein binding, extensive hepatic metabolism, and renal excretion. While there is a good qualitative understanding of its ADME properties across different preclinical species, more comprehensive quantitative data, particularly for Cmax, Tmax, and AUC in mice and dogs, would be beneficial for direct comparative analysis. The provided experimental protocols and diagrams offer a foundational understanding for researchers and drug development professionals working with this important antidiabetic agent. Further studies to generate more detailed comparative pharmacokinetic data and to fully elucidate the downstream signaling pathways will continue to enhance our understanding of nateglinide's therapeutic potential.

References

- 1. Design of nateglinide controlled release tablet containing erosion matrix tablet and multiple administration study in normal beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and metabolism of nateglinide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics of nateglinide: a rapidly-absorbed, short-acting insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Choreography: Nateglinide's Mechanism of Action on Pancreatic β-Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nateglinide, a D-phenylalanine derivative, is a rapid-acting insulin secretagogue utilized in the management of type 2 diabetes mellitus. Its therapeutic efficacy is rooted in a precise molecular mechanism targeting the ATP-sensitive potassium (KATP) channels of pancreatic β-cells. This technical guide provides an in-depth exploration of Nateglinide's mechanism of action, detailing its interaction with the sulfonylurea receptor 1 (SUR1) subunit, the subsequent signaling cascade leading to insulin exocytosis, and its unique glucose-dependent and kinetic properties. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for pertinent assays, and employs visual diagrams to elucidate complex pathways and workflows, serving as a comprehensive resource for researchers, scientists, and drug development professionals in the field of diabetes and metabolic diseases.

Introduction

The physiological regulation of insulin secretion is a tightly controlled process, with the pancreatic β-cell acting as a sophisticated glucose sensor. In type 2 diabetes, this intricate mechanism is often impaired, leading to inadequate insulin release in response to postprandial glucose excursions. Nateglinide addresses this deficiency by directly stimulating insulin secretion in a glucose-dependent manner, thereby helping to restore a more physiological insulin profile.[1][2] Unlike sulfonylureas, Nateglinide exhibits a unique pharmacokinetic and pharmacodynamic profile characterized by a rapid onset and short duration of action, which is attributed to its distinct interaction with the β-cell's KATP channel.[3][4] This guide delves into the core of this mechanism, providing a granular view of the molecular events orchestrated by Nateglinide.

The Core Mechanism: Targeting the KATP Channel

The primary molecular target of Nateglinide is the ATP-sensitive potassium (KATP) channel in the pancreatic β-cell membrane.[5] This channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits, which form the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits. The SUR1 subunit harbors the binding sites for various insulin secretagogues, including Nateglinide.

Binding to the SUR1 Subunit

Nateglinide competitively binds to the SUR1 subunit of the KATP channel. While it shares a binding site with sulfonylureas like glibenclamide, its interaction is characterized by a relatively low affinity and, most notably, extremely rapid association and dissociation kinetics. This "fast on-fast off" effect is a cornerstone of Nateglinide's clinical profile. The rapid dissociation, with an estimated half-life of approximately 1-2 seconds, contributes to its short duration of action and a reduced risk of prolonged hyperinsulinemia and subsequent hypoglycemia.

KATP Channel Closure and Membrane Depolarization

The binding of Nateglinide to the SUR1 subunit induces a conformational change in the KATP channel complex, leading to the closure of the Kir6.2 pore. In the resting state, open KATP channels allow for the efflux of potassium ions, maintaining a hyperpolarized state of the β-cell membrane. By inhibiting this potassium outflow, Nateglinide causes a buildup of positive charge inside the cell, leading to membrane depolarization.

Calcium Influx and Insulin Exocytosis

The depolarization of the β-cell membrane triggers the opening of voltage-dependent calcium channels (VDCCs). This allows for a rapid influx of extracellular calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is the critical trigger for the exocytosis of insulin-containing granules. These granules fuse with the cell membrane and release their insulin content into the bloodstream, leading to a rapid increase in plasma insulin levels.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, providing a comparative perspective on Nateglinide's interaction with the KATP channel and its effect on insulin secretion.

Table 1: KATP Channel Inhibition in Pancreatic β-Cells

| Compound | IC50 (μM) in Rat β-Cells | Reference(s) |

| Nateglinide | 7.4 | |

| Repaglinide | 0.005 | |

| Glibenclamide | 0.0166 |

Table 2: Kinetics of KATP Channel Inhibition

| Compound | Onset of Inhibition (t1/2 on, min) | Reversal of Inhibition | Reference(s) |

| Nateglinide | ~4.1 | Rapid and largely complete | |

| Repaglinide | More rapid than Nateglinide | Long-lasting, often incomplete recovery | |

| Glibenclamide | ~4.2 | Long-lasting |

Table 3: Binding Affinity for SUR1

| Compound | Binding Characteristic | Reference(s) |

| Nateglinide | Displaces [3H]glibenclamide; rapid dissociation makes direct binding measurement difficult. | |

| Repaglinide | Displaces [3H]glibenclamide. | |

| Glibenclamide | High-affinity binding. |

Table 4: Dose-Dependent Insulin Secretion from BRIN-BD11 Cells (at 1.1 mM Glucose)

| Nateglinide Concentration (μM) | Fold Increase in Insulin Release | Reference(s) |

| 10 | ~1.2 | |

| 50 | ~1.5 | |

| 100 | ~1.8 | |

| 200 | ~2.1 | |

| 400 | ~2.4 |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Nateglinide.

Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Activity

This protocol is adapted from methodologies described in studies investigating the effects of Nateglinide on KATP channels in isolated pancreatic β-cells.

Objective: To measure the inhibitory effect of Nateglinide on KATP channel currents in pancreatic β-cells.

Cell Preparation:

-

Isolate pancreatic islets from rats by collagenase digestion.

-

Disperse the islets into single β-cells by gentle pipetting in a Ca2+-free solution.

-

Plate the isolated β-cells on glass coverslips and culture for 1-3 days before use.

Electrophysiological Recording:

-

Mount the coverslip with adherent β-cells onto the stage of an inverted microscope.

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Pipette (Intracellular) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 0.5 MgCl2, adjusted to pH 7.35 with KOH.

-

Bath (Extracellular) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Establish a whole-cell recording configuration on a single β-cell.

-

Hold the cell at a membrane potential of -60 mV.

-

To elicit KATP currents, apply a voltage ramp from -120 mV to +40 mV over 1.5 seconds.

-

To enhance the basal KATP current for easier measurement of inhibition, a KATP channel opener such as diazoxide (100 μM) can be added to the bath solution.

-

After establishing a stable baseline current, perfuse the bath with the extracellular solution containing varying concentrations of Nateglinide.

-

Record the current inhibition at each concentration.

Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., -90 mV) as an index of KATP channel activity.

-

Calculate the percentage of current inhibition by Nateglinide at each concentration relative to the baseline current.

-

Construct a dose-response curve and fit the data to a logistic equation to determine the IC50 value.

Static Insulin Secretion Assay

This protocol is based on methods used for assessing insulin secretion from the BRIN-BD11 cell line, a common model for studying β-cell function.

Objective: To quantify the dose-dependent effect of Nateglinide on insulin secretion from pancreatic β-cells.

Cell Culture:

-

Culture BRIN-BD11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells into 24-well plates and grow to confluence.

Insulin Secretion Assay:

-

Before the assay, wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 1.1 mM glucose.

-

Pre-incubate the cells in KRB buffer with 1.1 mM glucose for 40 minutes at 37°C to allow the cells to return to a basal state of insulin secretion.

-

Remove the pre-incubation buffer and add fresh KRB buffer containing 1.1 mM glucose and varying concentrations of Nateglinide (e.g., 10, 50, 100, 200, 400 μM). Include a control group with no Nateglinide.

-

Incubate the cells for a defined period (e.g., 20 minutes) at 37°C.

-

After incubation, collect the supernatant from each well.

-

To measure total insulin content, lyse the cells in the wells with an acid-ethanol solution.

-

Quantify the insulin concentration in the collected supernatants and cell lysates using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit.

Data Analysis:

-

Express the secreted insulin as a percentage of the total insulin content (secreted + intracellular) to normalize for variations in cell number.

-

Plot the fold increase in insulin secretion relative to the basal (no Nateglinide) condition against the Nateglinide concentration to generate a dose-response curve.

Visualizing the Mechanism

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in Nateglinide's action.

Caption: Signaling pathway of Nateglinide in pancreatic β-cells.

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Conclusion

Nateglinide's mechanism of action on pancreatic β-cells is a well-defined process centered on its specific interaction with the SUR1 subunit of the KATP channel. Its characteristic rapid and transient action, a direct consequence of its fast-on/fast-off binding kinetics, distinguishes it from other insulin secretagogues and underpins its clinical utility in controlling postprandial hyperglycemia. The quantitative data and experimental protocols presented in this guide provide a robust framework for further research and development in the field of antidiabetic therapies. A thorough understanding of this molecular mechanism is paramount for optimizing existing treatments and for the rational design of novel therapeutics targeting the intricate machinery of insulin secretion.

References

- 1. Tissue selectivity of antidiabetic agent nateglinide: study on cardiovascular and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Nateglinide: A structurally novel, short-acting, hypoglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of nateglinide and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Application of Nateglinide-D5 in Metabolic Pathway Elucidation

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Nateglinide, its metabolic fate, and the pivotal role of its deuterated analog, Nateglinide-D5, in advancing metabolic research. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.

Introduction to Nateglinide

Nateglinide is an oral hypoglycemic agent belonging to the meglitinide class, used for the management of type 2 diabetes mellitus.[1] It is a D-phenylalanine derivative that effectively lowers postprandial blood glucose levels.[1][2]

Mechanism of Action

Nateglinide's primary action is to stimulate insulin secretion from pancreatic β-cells.[3][4] This process is dependent on the presence of functioning β-cells. The drug binds to and blocks the ATP-sensitive potassium (K+ATP) channels on the surface of these cells. The closure of these channels leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium into the β-cell triggers the exocytosis of insulin-containing granules. A key feature of Nateglinide is that its insulin-releasing effect is glucose-dependent, diminishing at lower glucose concentrations, which helps to minimize the risk of hypoglycemia. This rapid-onset and short-duration action makes it particularly effective for controlling glucose spikes after meals.

Caption: Nateglinide's mechanism of action on pancreatic β-cells.

Nateglinide Metabolism and Pharmacokinetics

Nateglinide is characterized by rapid absorption and elimination. Following oral administration, it is extensively metabolized, primarily in the liver.

Metabolic Pathways

The biotransformation of Nateglinide involves two main routes: hydroxylation and subsequent glucuronide conjugation. In vitro studies using human liver microsomes have identified cytochrome P450 isozymes CYP2C9 and CYP3A4 as the key enzymes responsible for its metabolism, with CYP2C9 playing the predominant role (approximately 70%) and CYP3A4 contributing to a lesser extent (approximately 30%).

This extensive metabolism results in at least nine identified metabolites. The major metabolites are products of the oxidative modification of the isopropyl group.

-

M1 Metabolite : The predominant metabolite, formed by hydroxylation at the methine carbon of the isopropyl group.

-

M7 (Isoprene) Metabolite : A minor metabolite that is the only one to possess pharmacological activity similar in potency to the parent compound, Nateglinide.

Despite the activity of M7, the vast majority of the pharmacological effect is attributed to the parent drug due to the low abundance of this metabolite (<7%). The other major metabolites have significantly less antidiabetic activity.

Excretion

Following rapid and complete elimination, approximately 83-87% of an administered dose is excreted in the urine. Only about 16% of the dose is excreted as the unchanged parent drug in the urine.

Caption: Primary metabolic pathway of Nateglinide.

The Role of Nateglinide-D5 in Metabolic Research

Stable isotope-labeled (SIL) compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. Nateglinide-D5, a deuterated analog of Nateglinide, serves this purpose by having five hydrogen atoms replaced with deuterium.

The key advantages of using Nateglinide-D5 include:

-

Internal Standard: Nateglinide-D5 is primarily used as an internal standard for the highly accurate and precise quantification of Nateglinide in biological matrices (e.g., plasma, urine) by mass spectrometry (MS) techniques like LC-MS. Because it is chemically identical to Nateglinide, it co-elutes chromatographically and exhibits similar ionization efficiency, but is distinguishable by its higher mass. This allows for the correction of variability during sample preparation and analysis.

-

Metabolite Identification: Using a 1:1 mixture of labeled (Nateglinide-D5) and unlabeled drug can help in rapidly identifying drug-related metabolites in complex biological samples. The characteristic isotopic pattern of the parent drug will also appear in its metabolites, making them stand out from endogenous compounds in the MS scan.

-

Flux Analysis: Stable isotopes enable researchers to trace the movement and transformation of the drug through complex biochemical pathways with high precision, providing clear kinetic data without the safety concerns associated with radioactive isotopes.

Quantitative Data Summary

The following tables summarize key quantitative data related to Nateglinide's pharmacokinetics and metabolism.

Table 1: Pharmacokinetic Parameters of Nateglinide

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | ~72-73% | |

| Time to Peak Plasma Conc. | ~1 hour | |

| Elimination Half-Life | ~1.4-1.7 hours | |

| Plasma Clearance | ~7.4 L/h |

| Protein Binding | Highly bound | |

Table 2: Influence of CYP2C9 Genetic Polymorphisms on Nateglinide Clearance

| CYP2C9 Genotype | Median Total Clearance (L/h) | Reference |

|---|---|---|

| 1/1 (Wild-type) | 7.9 | |

| 1/2 | 8.4 | |

| 2/2 | 6.5 | |

| 1/3 | 6.9 | |

| 2/3 | 5.8 | |

| *3/3 | 4.1 |

Note: The CYP2C93 allele is associated with significantly reduced oral clearance of Nateglinide.

Table 3: Major Nateglinide Metabolites and Their Activity

| Metabolite | Description | Relative Potency vs. Nateglinide | Reference |

|---|---|---|---|

| M1 | Major metabolite from hydroxylation of the methine carbon | Less potent | |

| M7 | Minor isoprene metabolite | Similar potency |

| Other Hydroxylated Metabolites | Result of oxidative modifications | Less potent | |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline protocols for key experiments in Nateglinide metabolic studies.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the primary metabolic pathways and the cytochrome P450 enzymes involved in Nateglinide metabolism.

Methodology:

-

Incubation Mixture Preparation: In microcentrifuge tubes, prepare an incubation mixture containing human liver microsomes (HLMs), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer to maintain pH.

-

Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding Nateglinide to the mixture. For enzyme inhibition studies, co-incubate with known inhibitors of specific CYP enzymes (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. The acetonitrile should contain Nateglinide-D5 as the internal standard to ensure accurate quantification.

-

Sample Processing: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the depletion of parent Nateglinide and the formation of its metabolites over time.

In Vivo Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of Nateglinide.

Methodology:

-

Subject Recruitment: Enroll healthy male subjects according to approved ethical guidelines.

-

Dosing: Administer a single oral dose (e.g., 120 mg) of Nateglinide. For absolute bioavailability studies, a crossover design with an intravenous dose (e.g., 60 mg) is used. To trace all drug-related material, a microdose of radiolabeled [14C]Nateglinide can be included.

-

Sample Collection: Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Collect complete urine and feces for an extended period (e.g., 120 hours) to determine excretion routes.

-

Sample Processing: Process blood samples to obtain plasma. Store all plasma and urine samples at -20°C or lower until analysis.

-

Sample Analysis (LC-MS/MS):

-

Thaw plasma samples and precipitate proteins using a solvent like acetonitrile.

-

Crucially, add a known concentration of Nateglinide-D5 to all samples, calibrators, and quality controls to serve as the internal standard.

-

Centrifuge the samples and transfer the supernatant for analysis.

-

Inject the processed samples into an LC-MS/MS system for quantification of Nateglinide and its major metabolites.

-

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, and elimination half-life from the plasma concentration-time data.

Analytical Method: RP-HPLC for Nateglinide Quantification

Objective: To provide a specific and validated method for estimating Nateglinide concentrations in biological samples. While LC-MS/MS with Nateglinide-D5 is the gold standard, HPLC-UV is also widely used.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

-

Stationary Phase: A reversed-phase C18 column (e.g., Hypersil BDS C-18, 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of 10 mM phosphate buffer (pH adjusted to 2.5) and acetonitrile in a ratio of 35:65 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 210 nm.

-

Internal Standard (IS): For HPLC-UV, a different compound like gliclazide can be used. For LC-MS, Nateglinide-D5 is the ideal internal standard.

-

Sample Preparation: Perform liquid-liquid or solid-phase extraction of Nateglinide from the plasma sample. Reconstitute the dried extract in the mobile phase before injection.

-

Validation: The method should be fully validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability. A typical linear range for Nateglinide is 25–2000 ng/mL.

Caption: Experimental workflow for a pharmacokinetic study using LC-MS.

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Nateglinide in Human Plasma Using Nateglinide D5

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nateglinide in human plasma. The method utilizes Nateglinide D5 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The method has been validated for linearity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies and routine drug monitoring in a research setting.

Introduction

Nateglinide is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus. It belongs to the meglitinide class and works by stimulating insulin secretion from the pancreas. Accurate and reliable quantification of Nateglinide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for this purpose. The use of a stable isotope-labeled internal standard like Nateglinide D5 is the gold standard in quantitative bioanalysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response.[1] This application note provides a detailed protocol for the determination of Nateglinide in human plasma using LC-MS/MS with Nateglinide D5 as the internal standard.

Experimental

Materials and Reagents

-

Nateglinide and Nateglinide D5 reference standards

-

HPLC-grade methanol and acetonitrile

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Human plasma (K2-EDTA)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Sample Preparation

A protein precipitation method is employed for the extraction of Nateglinide and Nateglinide D5 from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To 100 µL of plasma, add 20 µL of Nateglinide D5 internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-5.0 min: 20% B (Re-equilibration)

-

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions and Parameters:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Nateglinide | 318.2 | 166.1 | 60 V | 25 eV |

| Nateglinide D5 | 323.2 | 171.1 | 60 V | 25 eV |

Note: DP and CE values are starting points and should be optimized for the specific instrument used.

Quantitative Data Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical performance characteristics of a validated method.

| Parameter | Result |

| Linearity Range | 1 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |

| Precision (%CV) | |

| Intra-day | < 15% |

| Inter-day | < 15% |

| Accuracy (%Bias) | |

| Intra-day | ± 15% |

| Inter-day | ± 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

Experimental Workflow

Caption: Experimental workflow for Nateglinide analysis.

Method Development Logic

Caption: Logical flow of method development.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and high-throughput approach for the quantification of Nateglinide in human plasma. The use of a stable isotope-labeled internal standard, Nateglinide D5, ensures reliable and accurate results. The simple protein precipitation sample preparation protocol makes this method well-suited for the analysis of a large number of samples in pharmacokinetic studies. The method meets the general requirements for bioanalytical method validation and can be readily implemented in a research laboratory with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols for the Analysis of Nateglinide in Plasma using Nateglinide D5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nateglinide is an oral antihyperglycemic agent belonging to the meglitinide class of short-acting insulin secretagogues.[1] It is used for the treatment of type 2 diabetes mellitus. Nateglinide lowers blood glucose levels by stimulating the release of insulin from pancreatic β-cells, a process that is dependent on the presence of functioning β-cells and glucose.[1] The rapid onset and short duration of its action make it particularly effective in controlling postprandial blood glucose spikes.[2]

Accurate quantification of nateglinide in plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Nateglinide D5, is the preferred method for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The deuterated internal standard closely mimics the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time, thereby correcting for variability during sample preparation and analysis and ensuring high accuracy and precision.

This document provides a detailed protocol for the extraction and quantification of nateglinide in human plasma using Nateglinide D5 as an internal standard, followed by LC-MS/MS analysis. The provided methodologies and data are compiled to guide researchers in developing and validating their own bioanalytical assays.

Mechanism of Action of Nateglinide

Nateglinide exerts its glucose-lowering effect by acting on the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[2] The binding of nateglinide to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel leads to its closure.[3] This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. Elevated intracellular calcium concentrations trigger the exocytosis of insulin-containing secretory granules, resulting in the release of insulin into the bloodstream. Notably, the action of nateglinide is glucose-dependent, meaning it is more effective at stimulating insulin secretion in the presence of elevated glucose levels.

Caption: Signaling pathway of Nateglinide in pancreatic β-cells.

Experimental Protocols

Materials and Reagents

-

Nateglinide reference standard (≥98% purity)

-

Nateglinide D5 internal standard (≥98% purity, ≥99% isotopic purity)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions

-

Nateglinide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of nateglinide in 10 mL of methanol.

-

Nateglinide D5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Nateglinide D5 in 1 mL of methanol.

-

Nateglinide Working Solutions: Prepare serial dilutions of the nateglinide stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Nateglinide D5 Working Solution (100 ng/mL): Dilute the Nateglinide D5 stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

-

Label polypropylene microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

Add 50 µL of the appropriate nateglinide working solution (or blank solution for the blank sample) to the corresponding tubes.

-

Pipette 100 µL of human plasma into each tube and vortex briefly.

-

Add 20 µL of the Nateglinide D5 working solution (100 ng/mL) to all tubes except the blank.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to autosampler vials for LC-MS/MS analysis.

Caption: Workflow for the extraction of Nateglinide from plasma.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Agilent 1260 Infinity LC or equivalent |

| Mass Spectrometer | Agilent 6410B Triple Quadrupole LC/MS or equivalent |

| Column | Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.35 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Nateglinide: m/z 318.2 → 166.1 Nateglinide D5: m/z 323.2 → 171.1 |

| Fragmentor Voltage | Optimized for maximum signal (e.g., 135 V) |

| Collision Energy | Optimized for maximum signal (e.g., 10 eV) |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 6 |

| 2.0 | 18 |

| 7.0 | 98 |

| 7.5 | 98 |

| 8.0 | 6 |

| 9.0 | Stop |

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described method, based on typical validation results for the analysis of nateglinide in plasma using a deuterated internal standard.

Table 1: Calibration Curve Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Nateglinide | 5 - 5000 | > 0.99 |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |

| Low QC (15 ng/mL) | < 10% | < 10% | ± 15% | ± 15% |

| Mid QC (250 ng/mL) | < 10% | < 10% | ± 15% | ± 15% |

| High QC (4000 ng/mL) | < 10% | < 10% | ± 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |